molecular formula C11H13FO3 B7892084 2-Butoxy-5-fluorobenzoic acid

2-Butoxy-5-fluorobenzoic acid

Cat. No.: B7892084
M. Wt: 212.22 g/mol
InChI Key: LXBUOGRMCJLTMH-UHFFFAOYSA-N
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Description

2-Butoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by butoxy and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorobenzoic acid with butanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of 2-butoxy-5-fluorobenzyl alcohol.

    Substitution: The fluorine atom in this compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

2-Butoxy-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butoxy-5-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxy and fluorine groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Butoxybenzoic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluorobenzoic Acid: Lacks the butoxy group, leading to variations in solubility and reactivity.

    2-Fluoro-5-methoxybenzoic Acid: Similar structure but with a methoxy group instead of a butoxy group, affecting its chemical behavior.

Uniqueness: 2-Butoxy-5-fluorobenzoic acid is unique due to the presence of both butoxy and fluorine substituents, which confer distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-butoxy-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBUOGRMCJLTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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